molecular formula C19H15ClN2O3 B5690262 benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B5690262
M. Wt: 354.8 g/mol
InChI Key: FKQBZAVQVUKUKT-UHFFFAOYSA-N
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Description

Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves the esterification of the pyridazinone derivative with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetate
  • Benzyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
  • Benzyl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Uniqueness

Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Benzyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H16ClN2O2\text{C}_{17}\text{H}_{16}\text{ClN}_2\text{O}_2

This compound features a benzyl group, a chlorophenyl group, and a pyridazinone moiety. The synthesis typically involves multi-step reactions utilizing various reagents and conditions. Common solvents include dichloromethane and dimethylformamide, with catalysts such as palladium or copper compounds enhancing reaction efficiency .

Anticancer Properties

Several studies have investigated the anticancer potential of pyridazinone derivatives, including those similar to this compound. For instance, compounds with the pyridazinone structure have shown significant activity against various cancer cell lines in the National Cancer Institute (NCI) 60 cell line panel assay. The mechanisms of action often involve inhibition of specific enzymes or modulation of receptor activity, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

Compound NameCell Lines TestedActivityReference
This compoundNCI 60 Cell LinesModerate Inhibition
Pyridazinone Derivative ALeukemiaHigh Inhibition
Pyridazinone Derivative BNon-small Cell Lung CancerSignificant Activity

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related pyridazinone compounds. For example, derivatives containing the pyridazinone ring have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have shown activity against E. coli ATCC 35218 and other pathogens .

Table 2: Antimicrobial Activities

Compound NameBacteria TestedActivity LevelReference
Pyridazinone Derivative CE. coli ATCC 35218Active
Pyridazinone Derivative DGram-positive bacteriaModerate

Case Studies

  • Anticancer Evaluation : A study involving the synthesis and evaluation of new benzopyrone derivatives highlighted that specific pyridazinone structures exhibited promising growth inhibition in leukemia and breast cancer cell lines. This underscores the potential for this compound as a candidate for further development in anticancer therapy .
  • Antimicrobial Testing : Another research effort focused on synthesizing various pyridazinone derivatives revealed that several compounds showed significant antimicrobial activity against common bacterial strains, suggesting that modifications to the benzyl and chlorophenyl groups could enhance efficacy .

Properties

IUPAC Name

benzyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-16-8-6-15(7-9-16)17-10-11-18(23)22(21-17)12-19(24)25-13-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBZAVQVUKUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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